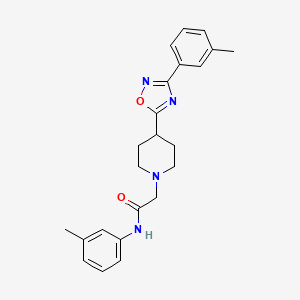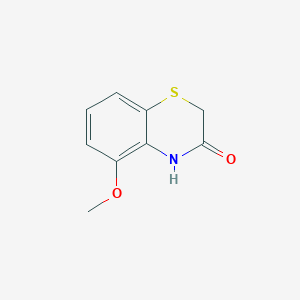![molecular formula C12H16O B2663777 2-[2-(1-Methylcyclopropyl)phenyl]ethanol CAS No. 2172605-76-2](/img/structure/B2663777.png)
2-[2-(1-Methylcyclopropyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(1-Methylcyclopropyl)phenyl]ethanol” is a chemical compound with the CAS Number: 2172605-76-2 . It has a molecular weight of 176.26 . The IUPAC name for this compound is 2-(2-(1-methylcyclopropyl)phenyl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16O/c1-12(7-8-12)11-5-3-2-4-10(11)6-9-13/h2-5,13H,6-9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.26 . Unfortunately, the search results do not provide more specific information about the physical and chemical properties of this compound.Scientific Research Applications
Controlled Release of Bioactives
2-phenyl ethanol, a natural compound related to 2-[2-(1-Methylcyclopropyl)phenyl]ethanol, has applications due to its fragrance, bacteriostatic, and antifungal characteristics. Its stability and volatility issues have been addressed by incorporating it into chitosan films with cyclodextrins for controlled release. These films are homogeneous, transparent, colorless, and have high mechanical resistance, making them suitable for various applications (Zarandona et al., 2020).
Pharmaceutical Applications
In pharmaceutical research, derivatives of phenyl ethanol, which are structurally similar to this compound, have been studied. For instance, the synthesis and molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, obtained through Knoevenagel condensation, are significant for pharmaceutical intermediates (Percino et al., 2015).
Biochemical Research
Compounds like 1-methyl-2-phenylcyclopropane, closely related to the structure , have been used as probes in biochemical research to study enzyme-mediated hydroxylation reactions. These studies provide insights into the enzymatic mechanisms and are crucial in biochemistry (Liu et al., 1993).
Green Chemistry
Research on green chemistry has explored the synthesis of 2-phenyl ethanol from styrene oxide using environmentally friendly methods. The focus is on developing clean and green processes for producing chemicals with commercial importance (Yadav & Lawate, 2011).
Material Science
In material science, the study of single crystals containing diarylethenes with structures similar to this compound has been conducted. These crystals display various colors under different illumination wavelengths, which is significant for the development of photoresponsive materials (Takami et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(1-methylcyclopropyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-12(7-8-12)11-5-3-2-4-10(11)6-9-13/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGUPGMSPODBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2663697.png)
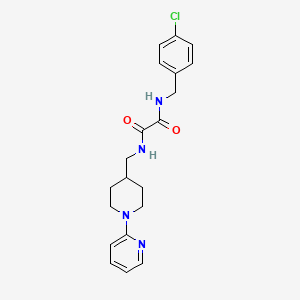
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2663700.png)
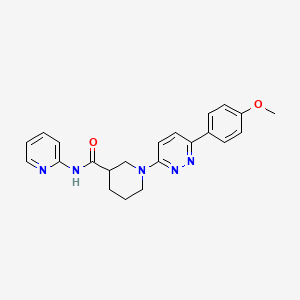
![(E)-4-(Dimethylamino)-1-[3-(2-methoxyphenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B2663702.png)
![2-[4-(2-Chlorophenyl)piperazino]-1-(2,5-dimethoxyphenyl)-1-ethanol](/img/structure/B2663703.png)
![7-(4-fluorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663706.png)
![N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2663709.png)
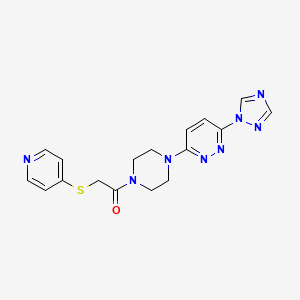
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2663712.png)
